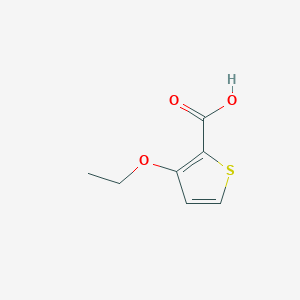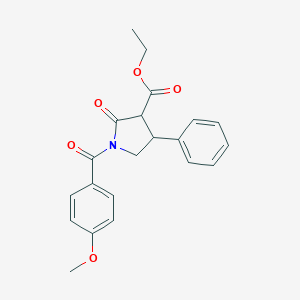
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as EMOPP, is a synthetic compound that has been widely used in scientific research. EMOPP is a member of the pyrrolidinecarboxylate family and has a molecular weight of 389.45 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用機序
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is not well understood. However, studies have shown that it can act as a chelating agent, forming complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, leading to changes in their structure and function.
生化学的および生理学的効果
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. It has also been shown to have low toxicity and is relatively inexpensive. However, one of the limitations of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is that its mechanism of action is not well understood, making it difficult to interpret experimental results.
将来の方向性
For the study of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate include the development of metal complexes and the investigation of its mechanism of action and potential therapeutic applications.
合成法
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzoyl chloride with ethyl 2-oxo-4-phenyl-3-pyrrolidinecarboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts to achieve the desired product.
科学的研究の応用
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrrolidinecarboxylic acid derivatives. Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has also been used as a ligand in the preparation of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.
特性
CAS番号 |
137427-81-7 |
|---|---|
製品名 |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC名 |
ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |
InChIキー |
VOXWPPFAFMCDST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
同義語 |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



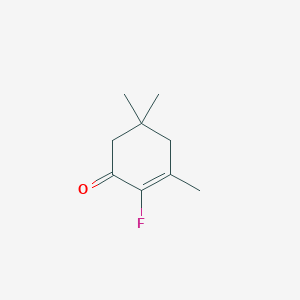
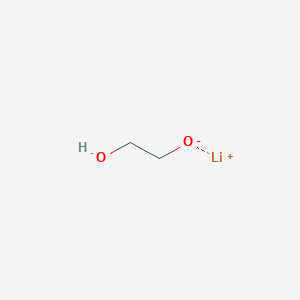
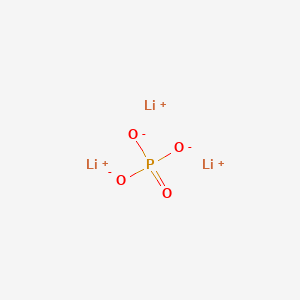
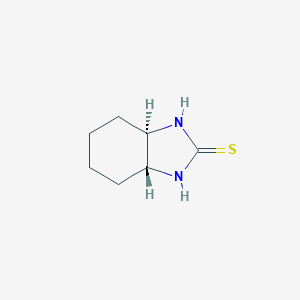
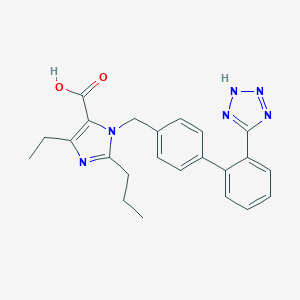
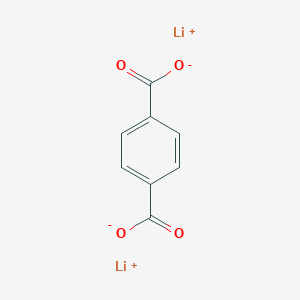
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

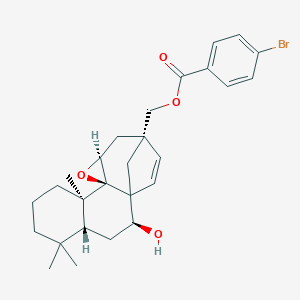

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

